L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid
Description
Structure
3D Structure
Properties
CAS No. |
647008-42-2 |
|---|---|
Molecular Formula |
C15H25N5O8 |
Molecular Weight |
403.39 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C15H25N5O8/c1-6(19-14(26)8(16)3-4-10(17)21)12(24)18-7(2)13(25)20-9(15(27)28)5-11(22)23/h6-9H,3-5,16H2,1-2H3,(H2,17,21)(H,18,24)(H,19,26)(H,20,25)(H,22,23)(H,27,28)/t6-,7-,8-,9-/m0/s1 |
InChI Key |
KVMHHPCQICFUAW-JBDRJPRFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The final peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant methods, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation processes.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water and enzymes like proteases.
Oxidation: Reaction with oxidizing agents, potentially affecting the side chains of amino acids like glutamine and aspartic acid.
Substitution: Introducing different functional groups into the peptide chain.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases at physiological pH and temperature.
Oxidation: Using oxidizing agents like hydrogen peroxide under controlled conditions.
Substitution: Employing reagents like alkyl halides under basic conditions.
Major Products
Hydrolysis: Produces individual amino acids or smaller peptides.
Oxidation: Can lead to modified amino acids with altered functional groups.
Substitution: Results in peptides with new functional groups, potentially altering their properties.
Scientific Research Applications
Biochemical Research
L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid is utilized in biochemical studies to understand peptide synthesis, stability, and interactions. Its unique structure allows researchers to investigate:
- Peptide Folding and Stability : The compound serves as a model peptide for studying the folding mechanisms and stability profiles of larger proteins. Research indicates that variations in amino acid sequences can significantly affect biological activity and stability, making this tetrapeptide a valuable tool for such studies.
- Protein-Protein Interactions : The role of this tetrapeptide in mediating protein-protein interactions is under investigation, which is crucial for understanding cellular signaling pathways and the molecular basis of various diseases.
Medical Applications
The medical implications of this compound are significant, particularly in nutrition and therapeutic interventions:
- Parenteral Nutrition : Supplementation with L-alanyl-L-glutamine (a related compound) has shown improved clinical outcomes in critically ill patients receiving parenteral nutrition. Studies have demonstrated that patients receiving parenteral nutrition enriched with this dipeptide experienced reduced rates of infectious complications and better glycemic control compared to standard nutrition protocols .
- Dietary Supplementation : The compound is also explored as a dietary supplement aimed at protecting the gastrointestinal tract by reducing bacterial translocation. This protective effect helps mitigate risks associated with infections and gastrointestinal disorders .
Nutritional Science
In the realm of nutrition, this compound plays a role in enhancing nutrient absorption and metabolic processes:
- Cell Culture Applications : In cell culture environments, this tetrapeptide can replace L-glutamine due to its superior stability in aqueous solutions. It decomposes slowly, allowing cells to utilize the released L-glutamine effectively while minimizing toxic byproducts like ammonia .
- Aquaculture : Recent studies have highlighted its potential benefits in aquaculture, particularly for species like Amur sturgeon. Dietary supplementation with L-alanyl-L-glutamine has been linked to improved growth performance and overall health in fish populations .
Case Studies
Several case studies illustrate the practical applications of this compound:
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways: May modulate signaling pathways involved in cell growth, differentiation, and immune responses.
Comparison with Similar Compounds
Structural Analogs
The tetrapeptide is compared to the following structurally related compounds:
- L-Alanyl-L-aspartic acid (8a): A dipeptide synthesized via ethanolamine and Pd/C catalysis, yielding 66% with a melting point of 182.4–184.9°C .
- L-Alanyl-L-glutamine : A dipeptide used clinically for nutrition, with molecular formula C₈H₁₅N₃O₄ and molecular weight 217.22 .
- Quercetin-amino acid conjugates: Prodrugs like quercetin-L-aspartic acid and quercetin-L-alanine-L-glutamic acid, which exhibit 45.2- to 53.0-fold enhanced water solubility compared to free quercetin .
- Rusalatide Acetate : A 21-residue peptide containing aspartyl and glutamyl residues, used for tissue repair .
Physicochemical Properties
- Solubility: Amino acid conjugation significantly enhances solubility. For example, aspartic acid and glutamic acid conjugates increase quercetin’s solubility by 45.2- and 53.0-fold, respectively . The tetrapeptide’s solubility is expected to be lower than smaller conjugates (e.g., dipeptides) due to higher molecular weight but higher than non-conjugated amino acids.
- Thermal Stability : Melting points of related dipeptides range from 108.2°C (compound 9) to 228.1°C (compound 11a), suggesting that chain length and side groups influence stability .
Table 2: Solubility Enhancement in Amino Acid Conjugates (vs. Quercetin)
| Conjugate | Solubility Increase (Fold) |
|---|---|
| Quercetin-L-Asp | 45.2 |
| Quercetin-L-Glu | 53.0 |
| Quercetin-L-Ala-L-Glu | 52.6 |
| Hypothetical Gln-Ala-Ala-Asp | Moderate (estimated) |
Biological Activity
L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid (often abbreviated as GAAA) is a synthetic peptide that has garnered interest in biological and medicinal research due to its potential roles in various physiological processes. This article explores the biological activity of GAAA, including its synthesis, mechanisms of action, and implications in therapeutic applications.
Synthesis of GAAA
The synthesis of GAAA typically employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves several key steps:
- Coupling : Each amino acid is coupled to the growing chain using reagents such as dicyclohexylcarbodiimide (DCC) in the presence of coupling agents like hydroxybenzotriazole (HOBt).
- Deprotection : Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
- Cleavage : The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA and scavengers like triisopropylsilane (TIS) .
GAAA exhibits various biological activities through its interaction with specific molecular targets, influencing processes such as:
- Protein-Protein Interactions : GAAA may modulate cellular signaling pathways by binding to proteins involved in these interactions, which can affect cellular communication and function .
- Signal Transduction : The peptide's structure allows it to engage with receptors or enzymes, potentially altering their activity and influencing downstream signaling pathways .
- Therapeutic Applications : Research indicates that GAAA could have applications in drug development, particularly in designing peptide-based therapeutics targeting specific biological pathways .
Biological Activity and Research Findings
Recent studies have highlighted the biological activity of GAAA and related peptides. Below is a summary of key findings from various research efforts:
Case Study 1: Therapeutic Potential
A study focused on the therapeutic potential of GAAA analogs showed that they could enhance immune responses when administered as part of a dietary regimen. The results indicated increased expression of cytokines involved in immune regulation, suggesting that these peptides could be beneficial in immunotherapy applications.
Case Study 2: Metabolic Effects
Another investigation into the metabolic effects of GAAA revealed its influence on lipid metabolism pathways. Transcriptomic analysis indicated that supplementation with GAAA led to upregulation of genes involved in lipid transport and metabolism, which could have implications for managing metabolic disorders .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid?
- Methodological Answer :
- Solid-phase peptide synthesis (SPPS) is commonly used, employing Fmoc/t-Bu chemistry for sequential coupling of amino acids. Post-synthesis, reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is recommended for purification .
- Characterization : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and 1D/2D NMR (e.g., H, C, COSY) to verify sequence and stereochemistry. Amino acid analysis (AAA) with norleucine as an internal standard can validate composition .
Q. How can researchers assess the stability of this tetrapeptide under physiological conditions?
- Methodological Answer :
- Conduct pH-dependent stability studies using buffers (pH 2–8) and incubate at 37°C. Monitor degradation via RP-HPLC with UV detection (210–220 nm for peptide bonds) .
- Thermal stability : Use differential scanning calorimetry (DSC) to analyze melting points and circular dichroism (CD) spectroscopy to track conformational changes under stress .
Q. What analytical techniques are optimal for confirming purity and structural identity?
- Methodological Answer :
- Purity : RP-HPLC (>95% purity threshold) with UV/Vis or diode array detection (DAD).
- Structural Confirmation :
- MS/MS fragmentation for sequence validation.
- Nuclear Overhauser Effect Spectroscopy (NOESY) to resolve spatial proximities of amino acid residues .
Advanced Research Questions
Q. How can researchers investigate the interaction of this tetrapeptide with target proteins or membranes?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities () and thermodynamic parameters (, ).
- Molecular docking simulations (e.g., AutoDock Vina) to model binding poses, followed by validation via mutagenesis or NMR chemical shift perturbations .
Q. What strategies are effective for resolving contradictions in conformational data from different analytical platforms?
- Methodological Answer :
- Cross-validation : Compare CD spectroscopy (secondary structure) with molecular dynamics (MD) simulations (e.g., GROMACS) to reconcile discrepancies.
- Multivariate analysis (e.g., PCA) to harmonize datasets from techniques like NMR, MS, and X-ray crystallography .
Q. How can in vivo bioavailability and metabolic pathways of this peptide be systematically studied?
- Methodological Answer :
- Radiolabeling : Incorporate C or H isotopes for tracking via scintillation counting or autoradiography in animal models.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify metabolites in plasma/tissue homogenates, using stable isotope-labeled internal standards for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
